molecular formula C16H16ClNO B1282105 2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride CAS No. 37481-69-9

2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride

Cat. No. B1282105
CAS RN: 37481-69-9
M. Wt: 273.75 g/mol
InChI Key: JGBXBXHGWDLCJY-UHFFFAOYSA-N
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Description

The compound "2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride" is a derivative of the dihydroisoquinoline family, which is a class of compounds known for their diverse pharmacological activities. The structure of this compound suggests that it may have interesting chemical and biological properties, which could be relevant for medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of dihydroisoquinoline derivatives can be achieved through various methods. One approach involves a three-component reaction between benzyl alcohols, isatoic anhydride, and primary amines in the presence of iodine and potassium carbonate, which allows for the preparation of 2,3-dihydroquinazolin-4(1H)-ones under mild oxidative conditions . Another method includes the indium(III)-catalyzed intramolecular hydrofunctionalization of o-(alkynyl)benzyl derivatives, leading to the formation of 1,2-dihydroisoquinolines . Additionally, a novel synthesis route for related oxazolone derivatives from 1,2,3,4-tetrahydroisoquinoline has been reported, which involves condensation reactions and the use of zinc oxide as a catalyst .

Molecular Structure Analysis

The molecular structure of dihydroisoquinoline derivatives is characterized by a benzyl group attached to the isoquinoline nucleus. The presence of substituents on the isoquinoline ring can significantly influence the chemical behavior and biological activity of these compounds. For instance, the synthesis of a 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one derivative has been described, showcasing the versatility of the dihydroisoquinoline scaffold .

Chemical Reactions Analysis

Dihydroisoquinoline derivatives can undergo various chemical reactions, including C-H activation and annulation processes. For example, Rh(III)-catalyzed C-H activation of benzimidates with diazo compounds has been used to synthesize isoquinoline derivatives with potential medicinal chemistry applications . These reactions demonstrate the reactivity of the dihydroisoquinoline core and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroisoquinoline derivatives are influenced by their molecular structure. While specific data on "2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride" is not provided, related compounds exhibit properties that are relevant to their pharmacological potential. For instance, the chronic administration of a similar compound, 1-benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, has been shown to induce parkinsonism-like motor symptoms in a primate model, indicating strong acute toxicity . This highlights the importance of understanding the toxicological profile of these compounds in addition to their chemical properties.

Scientific Research Applications

Synthesis Methods

  • Research has developed various methods for synthesizing derivatives of 2,3-dihydroisoquinoline. For instance, Chen Zhan-guo (2008) demonstrated a method for synthesizing 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, highlighting a simple operation with higher yield (Chen Zhan-guo, 2008). Similarly, L. Sarandeses et al. (2022) reported on the synthesis of 1H-Isochromenes and 1,2-dihydroisoquinolines through regioselective indium(III)-catalyzed intramolecular hydrofunctionalization (L. Sarandeses et al., 2022).

Antitumor and Antiarrhythmic Activities

  • A study by A. G. Mikhailovskii et al. (2017) explored the synthesis of 1-benzyl-3,3-dialkyl-3,4-dihydroisoquinolines and their potential antiarrhythmic activity (A. G. Mikhailovskii et al., 2017). Additionally, S. Cheon et al. (1999) investigated the antitumor activity of isoquinolone derivatives against human tumor cell lines (S. Cheon et al., 1999).

Chemical Synthesis and Applications

  • J. Liermann and T. Opatz (2008) demonstrated the use of 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles for the synthesis of 5,6-dihydropyrrolo[2,1 a]isoquinolines and 1-benzyl-3,4-dihydroisoquinolines, showcasing versatile applications in chemical synthesis (J. Liermann & T. Opatz, 2008).

Novel Compounds and Their Applications

  • Emily E. Freeman et al. (2023) presented a method for preparing diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds, indicating potential applications in creating novel compounds (Emily E. Freeman et al., 2023).

properties

IUPAC Name

2-benzyl-1,3-dihydroisoquinolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO.ClH/c18-16-12-17(10-13-6-2-1-3-7-13)11-14-8-4-5-9-15(14)16;/h1-9H,10-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBXBXHGWDLCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)CN1CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride

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